molecular formula C23H18O3S B8445079 [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone CAS No. 63675-85-4

[6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone

Cat. No. B8445079
CAS RN: 63675-85-4
M. Wt: 374.5 g/mol
InChI Key: KOVZLIVFGHJFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone is a useful research compound. Its molecular formula is C23H18O3S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63675-85-4

Product Name

[6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl](phenyl)methanone

Molecular Formula

C23H18O3S

Molecular Weight

374.5 g/mol

IUPAC Name

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-phenylmethanone

InChI

InChI=1S/C23H18O3S/c1-25-17-10-8-16(9-11-17)23-21(22(24)15-6-4-3-5-7-15)19-13-12-18(26-2)14-20(19)27-23/h3-14H,1-2H3

InChI Key

KOVZLIVFGHJFEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3 g (11.1 mmol) of 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene and 1.55 g (11.1 mmol) of benzoyl chloride were suspended in 150 mL of CH2 Cl2 and cooled to 0° C. The reaction mixture was vigorously stirred and 1.6 g (12 mmol) of AlCl3 was added in several portions over a ten minute time period. The reaction was allowed to proceed for one hour, after which 1 L of water was added to quench the reaction. The organic layer was separated and washed with 100 mL of 1N NaOH, 100 mL of brine, dried by filtration through anhydrous K2CO3, and evaporated to dryness. The crude product was crystallized twice from MeOH. This yielded 1.85 g of the title compound as white crystalline solid.
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3 g
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1.55 g
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1.6 g
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Synthesis routes and methods II

Procedure details

To 300 ml. of 1,2-dichloroethane maintained at 0° C. were added 6.0 g. (0.022 mole) of 2-(4-methoxyphenyl)-6-methoxybenzothiophene and 3.10 g. (0.022 mole) of benzoyl chloride. The mixture was stirred vigorously, and 3.2 g. (0.024 mole) of aluminum chloride were added in small portions. The resulting red solution was stirred for one hour, and water then was added. The yellow organic layer was separated, washed with 200 ml. of 1N sodium hydroxide and then with 200 ml. of saturated sodium chloride solution. The mixture then was dried over potassium carbonate, and the solvent was evaporated to give a pale yellow solid which was purified by chromatography over silica gel using benzene and 5% ethyl acetate in benzene as eluant. The appropriate fractions gave product as yellow crystals. The product was recrystallized from methanol to obtain 3.5 g. (42 percent) of 2-(4-methoxyphenyl)-3-benozyl-6-methoxybenzothiophene, melting point 110.5°-111° C.
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2-(4-methoxyphenyl)-3-benozyl-6-methoxybenzothiophene
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